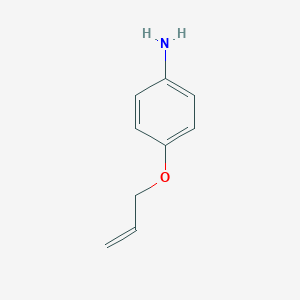

4-(Allyloxy)aniline

Description

BenchChem offers high-quality 4-(Allyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Allyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOANTMNYBSIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424704 | |

| Record name | 4-(allyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688-69-3 | |

| Record name | 4-(allyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-(Allyloxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Allyloxy)aniline is a valuable bifunctional organic molecule incorporating both a primary aromatic amine and an allyl ether. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds, polymers, and potential pharmaceutical intermediates. The presence of the reactive allyl group allows for various chemical modifications, while the aniline moiety provides a site for diazotization, acylation, and other transformations common to aromatic amines.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(Allyloxy)aniline. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of organic spectroscopy and data from analogous structures. Detailed, generalized experimental protocols for acquiring infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data are also provided to guide researchers in their own characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Allyloxy)aniline. These predictions are based on the analysis of substituent effects on the aniline and allyl moieties.

Table 1: Predicted ¹H NMR Data for 4-(Allyloxy)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | d (J ≈ 8-9 Hz) | 2H | Ar-H (ortho to -NH₂) |

| ~6.6-6.7 | d (J ≈ 8-9 Hz) | 2H | Ar-H (ortho to -OAllyl) |

| ~5.9-6.1 | m | 1H | -CH=CH₂ |

| ~5.2-5.4 | m | 2H | -CH=CH₂ |

| ~4.4-4.5 | d (J ≈ 5 Hz) | 2H | -O-CH₂- |

| ~3.5-3.7 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for 4-(Allyloxy)aniline

| Chemical Shift (δ) ppm | Assignment |

| ~150-152 | Ar-C (-OAllyl) |

| ~140-142 | Ar-C (-NH₂) |

| ~133-135 | -CH=CH₂ |

| ~117-119 | -CH=CH₂ |

| ~115-117 | Ar-CH (ortho to -NH₂) |

| ~114-116 | Ar-CH (ortho to -OAllyl) |

| ~69-71 | -O-CH₂- |

Table 3: Predicted IR Absorption Bands for 4-(Allyloxy)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1640-1600 | Medium-Strong | N-H bend (scissoring) and C=C stretch (aromatic) |

| 1645-1635 | Medium | C=C stretch (alkene) |

| 1510-1480 | Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | Ar-O stretch (asymmetric) |

| 1050-1000 | Medium | =C-H bend (alkene, out-of-plane) |

| 850-800 | Strong | Ar-H bend (para-disubstituted, out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(Allyloxy)aniline

| m/z | Proposed Fragment Ion |

| 149 | [M]⁺˙ (Molecular Ion) |

| 108 | [M - C₃H₅]⁺˙ (Loss of allyl radical) |

| 93 | [H₂N-C₆H₄-OH]⁺˙ (Rearrangement and loss of propene) |

| 80 | [C₆H₄O]⁺˙ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of 4-(Allyloxy)aniline. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Sample (KBr Pellet) : If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (KBr plates, empty press for pellet, or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of 4-(Allyloxy)aniline in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Data Acquisition :

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Data Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

-

Sample Preparation :

-

GC-MS : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

LC-MS : Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.

-

-

GC-MS Conditions :

-

Injector : Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).

-

Column : Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Oven Program : A temperature gradient is typically used to ensure good separation of components (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min).

-

Ionization Mode : Electron Ionization (EI) at 70 eV is common for generating fragment ions.

-

-

LC-MS Conditions :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Ionization Mode : Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight.

-

-

Data Acquisition :

-

The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of 4-(Allyloxy)aniline.

Caption: Plausible synthesis route for 4-(Allyloxy)aniline.

Caption: General workflow for spectroscopic characterization.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(Allyloxy)aniline

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Allyloxy)aniline. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted spectral data, outlines experimental protocols for sample analysis, and offers a thorough interpretation of the NMR spectra, correlating chemical shifts and coupling constants to the molecular structure.

Introduction to the NMR Spectroscopy of 4-(Allyloxy)aniline

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted NMR Data for 4-(Allyloxy)aniline

The predicted ¹H and ¹³C NMR data for 4-(Allyloxy)aniline are summarized in the tables below. These predictions are based on the analysis of similar compounds and the known effects of substituents on aromatic and aliphatic systems.[1]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for 4-(Allyloxy)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~6.75 | d | 2H | ~8.8 | Ar-H (ortho to -O) |

| ~6.65 | d | 2H | ~8.8 | Ar-H (ortho to -NH₂) |

| ~6.05 | ddt | 1H | J_trans ≈ 17.2, J_cis ≈ 10.5, J_vicinal ≈ 5.3 | -CH=CH₂ |

| ~5.40 | dq | 1H | J_trans ≈ 17.2, J_gem ≈ 1.5 | =CH₂ (trans) |

| ~5.28 | dq | 1H | J_cis ≈ 10.5, J_gem ≈ 1.5 | =CH₂ (cis) |

| ~4.45 | dt | 2H | J_vicinal ≈ 5.3, J_allylic ≈ 1.5 | -O-CH₂- |

| ~3.60 | br s | 2H | - | -NH₂ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Allyloxy)aniline

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | Ar-C (C-O) |

| ~141.0 | Ar-C (C-NH₂) |

| ~133.5 | -CH=CH₂ |

| ~118.0 | =CH₂ |

| ~116.0 | Ar-C (ortho to -NH₂) |

| ~115.5 | Ar-C (ortho to -O) |

| ~70.0 | -O-CH₂- |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(Allyloxy)aniline.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following steps are recommended:

-

Sample Purity : Ensure the 4-(Allyloxy)aniline sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for 4-(Allyloxy)aniline. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on solubility and the desired chemical shift dispersion.

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.8 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution of 20-100 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR). Most deuterated solvents are available with TMS already added.

-

Filtration : To remove any particulate matter that could degrade spectral resolution, the sample solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer for the analysis of 4-(Allyloxy)aniline:

-

Spectrometer Frequency : A spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral dispersion.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Spectral Width : A spectral width of -2 to 12 ppm is sufficient to cover the expected proton signals.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon, which simplifies the spectrum.

-

Spectral Width : A spectral width of 0 to 220 ppm is appropriate for most organic compounds.

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Visualization of NMR Analysis Workflow and Structural Correlations

The following diagrams, created using the DOT language, illustrate the workflow of NMR analysis and the relationship between the molecular structure of 4-(Allyloxy)aniline and its NMR signals.

Caption: Experimental workflow for NMR analysis.

Caption: Correlation of structure to NMR signals.

Spectral Interpretation

A detailed interpretation of the predicted ¹H and ¹³C NMR spectra of 4-(Allyloxy)aniline is provided below, correlating the signals to the specific atoms in the molecule.

¹H NMR Spectrum Interpretation

-

Aromatic Region (δ 6.6-6.8 ppm) : The aromatic protons are expected to appear as two doublets. The protons ortho to the electron-donating amino group (-NH₂) will be more shielded and appear at a slightly lower chemical shift (~6.65 ppm) compared to the protons ortho to the electron-donating allyloxy group (-O-CH₂-), which are expected around 6.75 ppm. Both doublets will exhibit a typical ortho-coupling constant of approximately 8.8 Hz.

-

Vinylic Region (δ 5.2-6.1 ppm) : The three vinylic protons of the allyl group will show a complex splitting pattern.

-

The proton on the internal carbon of the double bond (-CH=) is expected to appear as a doublet of doublet of triplets (ddt) around 6.05 ppm due to coupling with the trans, cis, and vicinal allylic protons.

-

The terminal vinylic protons (=CH₂) are diastereotopic and will appear as two separate signals. The proton trans to the -CH- group will be at a higher chemical shift (~5.40 ppm) than the cis proton (~5.28 ppm). Both will appear as doublets of quartets (dq) due to trans/cis and geminal coupling.

-

-

Allylic Region (δ 4.4-4.5 ppm) : The two protons of the allylic ether group (-O-CH₂-) are expected to appear as a doublet of triplets (dt) around 4.45 ppm. The triplet arises from coupling with the adjacent vinylic proton, and the doublet is due to long-range allylic coupling with the terminal vinylic protons.

-

Amine Region (δ ~3.6 ppm) : The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet around 3.60 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectrum Interpretation

-

Aromatic Region (δ 115-152 ppm) : Four signals are expected for the six aromatic carbons due to the symmetry of the para-substituted benzene ring.

-

The carbon attached to the oxygen atom (C-O) will be the most downfield aromatic signal, around 152.0 ppm.

-

The carbon attached to the nitrogen atom (C-NH₂) will be the second most downfield, around 141.0 ppm.

-

The carbons ortho to the amino group will appear at approximately 116.0 ppm.

-

The carbons ortho to the oxygen will be at a similar chemical shift, around 115.5 ppm.

-

-

Vinylic Region (δ 118-134 ppm) : Two signals are expected for the vinylic carbons.

-

The internal carbon of the double bond (-CH=) will be more downfield, at approximately 133.5 ppm.

-

The terminal carbon (=CH₂) will appear at a lower chemical shift, around 118.0 ppm.

-

-

Aliphatic Region (δ ~70 ppm) : The single aliphatic carbon of the allyloxy group (-O-CH₂-) is expected to appear around 70.0 ppm due to the deshielding effect of the adjacent oxygen atom.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-(Allyloxy)aniline. The tabulated predicted chemical shifts and coupling constants, along with the detailed experimental protocols and spectral interpretations, offer a valuable resource for researchers and scientists working with this compound. The provided visualizations of the NMR workflow and structure-signal correlations serve to enhance the understanding of the NMR analysis process. While based on predictions from analogous compounds, this guide establishes a solid foundation for the experimental verification and structural confirmation of 4-(Allyloxy)aniline.

References

Unveiling the Vibrational Signature of 4-(Allyloxy)aniline: An In-depth FT-IR Spectroscopic Guide

For Immediate Release

This technical guide provides a detailed exploration of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 4-(Allyloxy)aniline, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and analytical chemistry, offering a comprehensive overview of the molecule's characteristic vibrational modes.

Introduction

4-(Allyloxy)aniline, with the chemical formula C₉H₁₁NO, is an aromatic compound containing a primary amine group, an ether linkage, and an allyl group attached to a benzene ring. This unique combination of functional groups gives rise to a complex and informative FT-IR spectrum, which serves as a valuable tool for its identification and characterization. Understanding the vibrational behavior of this molecule is crucial for monitoring reaction kinetics, assessing purity, and elucidating its role in various chemical processes. This guide presents a detailed analysis of its expected FT-IR spectral features, a summary of its key vibrational modes, and a standardized experimental protocol for obtaining its spectrum.

Predicted FT-IR Spectrum and Vibrational Assignments

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description of Vibration |

| N-H Stretching | 3500 - 3300 | Asymmetric and symmetric stretching of the primary amine group. Typically appears as two distinct peaks. |

| Aromatic C-H Stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretching | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the allyl group. |

| C=C Stretching (Aromatic) | 1620 - 1580 | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| N-H Bending (Scissoring) | 1650 - 1580 | In-plane bending vibration of the primary amine group. |

| C=C Stretching (Allyl) | 1650 - 1630 | Stretching vibration of the carbon-carbon double bond in the allyl group. |

| Aromatic C-O Stretching | 1270 - 1230 | Asymmetric stretching of the aryl-oxygen bond in the ether linkage. |

| Aliphatic C-O Stretching | 1150 - 1085 | Symmetric stretching of the alkyl-oxygen bond in the ether linkage. |

| C-N Stretching | 1340 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

| =C-H Bending (Out-of-plane) | 1000 - 900 | Out-of-plane bending vibrations of the C-H bonds in the allyl group. |

| Aromatic C-H Bending (Out-of-plane) | 900 - 675 | Out-of-plane bending vibrations of the C-H bonds on the benzene ring, indicative of the substitution pattern. |

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of 4-(Allyloxy)aniline.

3.1. Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for this analysis. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

3.2. Sample Preparation

As 4-(Allyloxy)aniline is a liquid at room temperature, the neat liquid can be analyzed directly.

-

Salt Plate Method (Neat Liquid):

-

Place a single drop of 4-(Allyloxy)aniline onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

3.3. Data Acquisition

-

Background Scan: With the empty sample compartment, acquire a background spectrum. This will be used to correct for the absorbance of atmospheric gases and the instrument's optical components.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Spectral Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is commonly used.

-

3.4. Data Processing

The acquired sample spectrum should be ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Baseline correction and smoothing may be applied if necessary.

Vibrational Analysis Workflow and Logical Relationships

The following diagrams illustrate the workflow for vibrational analysis and the logical relationships between the molecular structure and the resulting FT-IR spectrum.

A Comprehensive Technical Guide to 4-(Allyloxy)aniline: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Allyloxy)aniline is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aniline moiety and a versatile allyl group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, polymers, and potential pharmaceutical agents. This technical guide provides a detailed overview of the physical and chemical properties of 4-(Allyloxy)aniline, along with experimental protocols and logical workflows to support its application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-(Allyloxy)aniline are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Boiling Point | 142-143 °C at 13 Torr | [3] |

| CAS Number | 1688-69-3 | [1][2] |

Synthesis and Purification

Synthesis via Williamson Ether Synthesis

4-(Allyloxy)aniline is commonly synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-aminophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).

General Experimental Protocol:

-

Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.[4] The mixture is stirred at room temperature to facilitate the formation of the potassium or sodium salt of 4-aminophenol.

-

Allylation: Allyl bromide is then added to the reaction mixture. The reaction is typically heated to reflux to ensure complete conversion.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude 4-(allyloxy)aniline.

Purification

The crude 4-(allyloxy)aniline can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: Given its boiling point of 142-143 °C at 13 Torr, vacuum distillation is a suitable method for purifying larger quantities of the compound.[3]

-

Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using silica gel is effective. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in 4-(allyloxy)aniline.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.74-6.77 | m | 2H | Ar-H |

| 6.62-6.66 | m | 2H | Ar-H |

| 6.04 | ddt, J = 17.6, 10.5, 5.4 Hz | 1H | -O-CH₂-CH =CH₂ |

| 5.39 | ddt, J = 17.6, 1.6, 1.5 Hz | 1H | -O-CH₂-CH=CH ₂ (trans) |

| 5.26 | ddt, J = 10.5, 1.3, 1.2 Hz | 1H | -O-CH₂-CH=CH ₂ (cis) |

| 4.43 | dt, J = 5.4, 1.5 Hz | 2H | -O-CH ₂-CH=CH₂ |

| 3.5 (approx.) | br s | 2H | -NH ₂ |

(Source:[6])

Note: The broad singlet for the amine protons can vary in chemical shift and may exchange with D₂O.

Chemical Reactivity

The chemical reactivity of 4-(allyloxy)aniline is dictated by the interplay of the electron-donating amino group and the reactive allyl ether moiety.

Reactions of the Aniline Moiety

The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, since the para position is occupied by the allyloxy group, electrophilic substitution will primarily occur at the positions ortho to the amino group.

Reactions of the Allyl Group

The allyl group can undergo a variety of reactions, including:

-

Claisen Rearrangement: Upon heating, the allyl group can migrate from the oxygen atom to the ortho position of the benzene ring to form 2-allyl-4-aminophenol. This is a classic thermal pericyclic reaction.

-

Addition Reactions: The double bond of the allyl group can undergo addition reactions with various reagents, such as halogens or hydrogen halides.

Conclusion

4-(Allyloxy)aniline is a versatile building block with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry methodology. The presence of two distinct reactive sites, the aniline ring and the allyl group, opens up a wide array of possibilities for its use in the development of novel compounds with potential applications in pharmaceuticals and material science. This guide provides a solid foundation of technical information to facilitate its effective utilization in the laboratory.

References

A Technical Guide to the Solubility of 4-(Allyloxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Allyloxy)aniline in organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on predicting solubility based on the compound's molecular structure and the established principles of chemical interactions. It offers a detailed, standardized experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data. Furthermore, this guide includes workflow and logical relationship diagrams to visually represent the experimental process and the factors influencing solubility. This resource is intended to be a foundational tool for professionals in pharmaceutical development and chemical synthesis who require a thorough understanding of 4-(Allyloxy)aniline's solubility for process development, formulation, and quality control.

Introduction

4-(Allyloxy)aniline, an aromatic amine, is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification methods such as crystallization, and the formulation of final products. A comprehensive understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring the quality and efficacy of resulting products. This guide provides a theoretical solubility assessment and a practical framework for its empirical determination.

Predicted Solubility Profile of 4-(Allyloxy)aniline

The solubility of 4-(Allyloxy)aniline is governed by the interplay of its functional groups: the polar aniline group and the relatively nonpolar allyloxy group attached to a benzene ring. The aniline moiety, with its amino group (-NH2), can act as both a hydrogen bond donor and acceptor. This suggests good solubility in protic solvents like alcohols. The ether linkage in the allyloxy group can also accept hydrogen bonds. Conversely, the benzene ring and the allyl group contribute to the molecule's nonpolar character, indicating solubility in nonpolar and moderately polar aprotic solvents.

Based on these structural features and the general solubility of aniline and its derivatives, a qualitative solubility profile can be predicted. Aniline itself is soluble in common organic solvents such as ethanol, ether, and benzene.[1][2] It is expected that 4-(Allyloxy)aniline will exhibit a similar pattern of solubility.

Table 1: Predicted Qualitative Solubility of 4-(Allyloxy)aniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The aniline group can form strong hydrogen bonds with the hydroxyl group of alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the polar aniline group through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Benzene | Moderate | The nonpolar aromatic ring and allyloxy group allow for van der Waals interactions with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |

Note: This table presents a predicted solubility profile. Experimental verification is necessary for quantitative assessment.

Experimental Determination of Solubility

A reliable and straightforward method for determining the solubility of a solid compound like 4-(Allyloxy)aniline in an organic solvent is the gravimetric method.[3][4] This protocol outlines the steps to quantify solubility.

Materials and Equipment

-

4-(Allyloxy)aniline (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hot plate

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Experimental Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-(Allyloxy)aniline to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer, and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the 4-(Allyloxy)aniline.

-

Continue heating until a constant mass of the dry solid is achieved. This indicates that all the solvent has been removed.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dry 4-(Allyloxy)aniline / Volume of saturated solution withdrawn) * 1000

-

Visual Representations

Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

The solubility of 4-(Allyloxy)aniline is a result of a balance between different intermolecular forces, as depicted in the diagram below.

Caption: Structural Influences on Solubility.

Conclusion

References

An In-Depth Technical Guide to the Reactivity and Stability of the Allyloxy Group in 4-(Allyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of the allyloxy group in 4-(allyloxy)aniline. This molecule is of interest in medicinal chemistry and drug development due to the versatile reactivity of its constituent functional groups: the aniline moiety and the allyloxy group. This document details the principal reactions, degradation pathways, and metabolic considerations of the allyloxy group. Experimental protocols for synthesis, stability testing, and key reactions are provided, along with quantitative data where available. Diagrams generated using Graphviz are included to visualize reaction mechanisms and experimental workflows, offering a clear and concise reference for researchers.

Introduction

4-(Allyloxy)aniline is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. The presence of a primary aromatic amine and an allyl ether provides multiple sites for chemical modification, making it an attractive scaffold for the synthesis of a wide range of compounds, including potential pharmaceutical agents. The aniline group is a well-known pharmacophore and a common precursor for the synthesis of numerous heterocyclic compounds and other functionalities. The allyloxy group, on the other hand, offers unique reactivity, including the potential for rearrangement, addition reactions, and metabolic activation.

Understanding the reactivity and stability of the allyloxy group in this context is crucial for its application in drug design and development. This guide will delve into the key chemical transformations and degradation pathways of the allyloxy moiety in 4-(allyloxy)aniline, providing a foundational understanding for its manipulation and for predicting its behavior under various conditions.

Chemical Reactivity of the Allyloxy Group

The reactivity of the allyloxy group in 4-(allyloxy)aniline is dominated by two main features: the double bond of the allyl group and the ether linkage to the aromatic ring.

Claisen Rearrangement

The most characteristic reaction of aryl allyl ethers is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that occurs upon heating.[2][3] In this concerted, intramolecular process, the allyl group migrates from the oxygen atom to an ortho position on the benzene ring, forming an o-allylphenol.[3] If both ortho positions are blocked, the rearrangement can occur at the para position.[2]

The reaction proceeds through a cyclic, six-membered transition state.[4] The initial product is a dienone intermediate, which then tautomerizes to the more stable phenolic form.[3]

Reactions of the Alkene Moiety

The double bond in the allyl group can undergo typical alkene reactions, such as:

-

Hydrogenation: Reduction of the double bond to a propyl group.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Epoxidation: Formation of an epoxide ring using peroxy acids (e.g., m-CPBA).

-

Oxidative Cleavage: Cleavage of the double bond by strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) to yield aldehydes or carboxylic acids.

Stability of the Allyloxy Group

The stability of 4-(allyloxy)aniline is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding these factors is critical for formulation development, storage, and predicting the in vivo fate of the molecule.

Thermal Stability

As mentioned, heating 4-(allyloxy)aniline can induce the Claisen rearrangement. The temperature required for this rearrangement can vary depending on the solvent and the presence of catalysts.[5] At higher temperatures, further decomposition may occur. Thermal degradation of amines in the presence of CO₂ can lead to polymerization.[6]

Hydrolytic Stability

The ether linkage in 4-(allyloxy)aniline is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ether bond can occur to yield 4-aminophenol and allyl alcohol. The rate of hydrolysis is dependent on the pH and temperature.

Oxidative Stability

The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities.[7] The allyloxy group itself can also be a site of oxidation. Oxidative stress can lead to the formation of reactive oxygen species (ROS) which can interact with the aniline ring and the allyl group.[8][9] Studies on aniline have shown that it can induce oxidative stress, leading to lipid peroxidation and apoptosis in hepatocytes.[8][9]

Photostability

Aromatic compounds, including anilines and ethers, can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[10] Photostability testing is crucial to determine the need for light-protected packaging and to understand potential degradation pathways upon exposure to light.[11]

Data Presentation

While specific quantitative stability data for 4-(allyloxy)aniline is limited in the public domain, the following tables provide representative data for related compounds to infer potential stability characteristics.

Table 1: Thermal Rearrangement of Substituted Aryl Allyl Ethers

| Substituent (para) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| -OCH₃ | N,N-Diethylaniline | 210 | 4 | 2-allyl-4-methoxyphenol | 85 | |

| -CH₃ | N,N-Diethylaniline | 210 | 6 | 2-allyl-4-methylphenol | 80 | |

| -Cl | N,N-Diethylaniline | 220 | 8 | 2-allyl-4-chlorophenol | 75 |

Table 2: Forced Degradation Conditions for Aromatic Amines

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products | Reference |

| Acid Hydrolysis | 0.1 N HCl | 24 h at 60°C | 4-Aminophenol, Allyl alcohol | [11] |

| Base Hydrolysis | 0.1 N NaOH | 24 h at 60°C | Generally stable | [11] |

| Oxidation | 3% H₂O₂ | 24 h at RT | Oxidized aniline derivatives, cleavage of allyl group | [11] |

| Thermal | 80°C | 48 h | Claisen rearrangement product (2-Allyl-4-aminophenol) | [9][12] |

| Photolytic | UV light (254 nm) | 24 h | Photodegradation products | [12] |

Experimental Protocols

Synthesis of 4-(Allyloxy)aniline

This protocol describes a typical Williamson ether synthesis to prepare 4-(allyloxy)aniline from 4-aminophenol.

Materials:

-

4-Aminophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-aminophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-(allyloxy)aniline by column chromatography on silica gel.[13]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on 4-(allyloxy)aniline to assess its stability under various stress conditions.[11][12]

Materials:

-

4-(Allyloxy)aniline

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-(allyloxy)aniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60°C.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and heat at 60°C.

-

Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat an aliquot of the stock solution (in a suitable solvent) at 80°C.

-

Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization/Quenching: Neutralize the acid and base hydrolysis samples. Quench the oxidation reaction if necessary.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining 4-(allyloxy)aniline and to detect the formation of degradation products.

Metabolic Considerations

The metabolism of 4-(allyloxy)aniline is expected to involve both the aniline and the allyloxy moieties.

-

Aniline Metabolism: The aniline ring is susceptible to aromatic hydroxylation, primarily at the para-position to the amino group, although in this case, it is blocked.[14] N-acetylation and N-oxidation are also common metabolic pathways for anilines. The metabolism of aniline itself has been shown to induce oxidative stress.[1]

-

Allyloxy Metabolism: The allyl group can undergo epoxidation by cytochrome P450 enzymes to form a reactive epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolase to a diol or conjugated with glutathione.

The metabolic activation of the allyl group is a key consideration in drug development, as the resulting epoxide can be a reactive electrophile capable of binding to macromolecules such as DNA and proteins, potentially leading to toxicity.

Conclusion

The allyloxy group in 4-(allyloxy)aniline imparts a rich and varied chemical reactivity to the molecule. The Claisen rearrangement provides a powerful tool for the synthesis of ortho-allyl aminophenols, which are valuable synthetic intermediates. The stability of the allyloxy group is dependent on conditions such as temperature, pH, and the presence of oxidizing agents. Forced degradation studies are essential to elucidate the degradation pathways and to develop stable formulations. Furthermore, the metabolic activation of the allyl group to a reactive epoxide is a critical consideration for the safety assessment of any drug candidate containing this moiety. This technical guide provides a foundational understanding of these aspects, which is essential for the effective utilization of 4-(allyloxy)aniline in research and drug development.

References

- 1. Investigation of quantitative structure-reactivity relationships in the aliphatic Claisen rearrangement of bis-vinyl ethers reveals a dipolar, dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Claisen Rearrangement [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. forced degradation study: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of p-aminophenol metabolism: a possible mechanism of enhancement of aniline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 4-(Allyloxy)aniline Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-(allyloxy)aniline derivatives, a class of compounds of significant interest in medicinal chemistry. The versatile aniline scaffold, combined with the reactive allyloxy group, offers a unique platform for the design of novel therapeutic agents. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, enabling the optimization of interactions with biological targets. This document summarizes key crystallographic data, outlines detailed experimental protocols for their synthesis and characterization, and visualizes their interaction with relevant biological signaling pathways.

Crystallographic Data of 4-Alkoxyaniline Derivatives

While a specific crystal structure for 4-(allyloxy)aniline was not found in the public databases, the closely related N-(4-butoxyphenyl)acetamide provides a representative example of the crystal packing and molecular geometry of 4-alkoxyaniline derivatives. The crystallographic data for this compound is presented below.

Table 1: Crystal Data and Structure Refinement for N-(4-butoxyphenyl)acetamide [1]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₇NO₂ |

| Formula Weight | 207.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 10.5164 |

| b (Å) | 9.8032 |

| c (Å) | 10.9034 |

| α (°) | 90.00 |

| β (°) | 95.691 |

| γ (°) | 90.00 |

| Volume (ų) | 1119.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.228 |

| R-factor | 0.0487 |

Experimental Protocols

The synthesis and crystallization of 4-(allyloxy)aniline derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction studies. The following protocols are based on established methodologies for the synthesis of related aniline derivatives.

Synthesis of 4-(Allyloxy)aniline

A common route for the synthesis of 4-(allyloxy)aniline involves the Williamson ether synthesis, starting from 4-aminophenol and an allyl halide.

Materials:

-

4-Aminophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-aminophenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 4-(allyloxy)aniline.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is essential for X-ray crystallographic analysis. Slow evaporation is a widely used technique for the crystallization of organic compounds.

Materials:

-

Purified 4-(allyloxy)aniline derivative

-

Suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

-

Dissolve the purified compound in a minimum amount of a suitable solvent at room temperature or with gentle heating.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

-

Monitor the vial for the formation of single crystals.

-

Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

Biological Significance and Signaling Pathways

Aniline derivatives are integral components of many clinically approved drugs, particularly in the field of oncology. The 4-alkoxyaniline moiety is a common feature in a class of drugs known as tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cell proliferation, survival, and angiogenesis.

EGFR and VEGFR-2 Signaling Pathways

4-Anilinoquinazoline derivatives have been extensively studied as dual inhibitors of EGFR and VEGFR-2.[2] The 4-alkoxyaniline portion of these molecules typically occupies a hydrophobic pocket in the kinase domain, contributing to the binding affinity and selectivity of the inhibitor.

The following diagrams illustrate the general signaling pathways of EGFR and VEGFR-2 and the point of inhibition by aniline-based TKIs.

Caption: EGFR Signaling Pathway Inhibition.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Workflow

The determination of the crystal structure of a novel 4-(allyloxy)aniline derivative follows a well-defined workflow, from initial synthesis to final structure validation.

Caption: Crystal Structure Determination Workflow.

References

Quantum Chemical Blueprint of 4-(Allyloxy)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-(Allyloxy)aniline, a molecule with potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a detailed exploration of its molecular structure, electronic properties, and vibrational characteristics through theoretical calculations.

Introduction

4-(Allyloxy)aniline, with the chemical formula C₉H₁₁NO, is an aromatic amine derivative characterized by the presence of an allyloxy group attached to the aniline backbone.[1][2][3][4] Understanding the three-dimensional structure, electronic distribution, and vibrational modes of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties at the atomic level.[5][6]

This guide outlines the computational methodologies employed and presents a synthesized dataset of its key molecular properties, offering a foundational resource for further in-silico studies.

Computational Methodology

The theoretical data presented in this guide are based on established computational protocols for aniline derivatives.[5][7] The primary method employed is Density Functional Theory (DFT), known for its balance of accuracy and computational efficiency in studying organic molecules.

Experimental Protocols:

A typical computational study of 4-(Allyloxy)aniline involves the following steps:

-

Geometry Optimization: The initial molecular structure of 4-(Allyloxy)aniline is constructed and then optimized to find its most stable conformation (lowest energy state). This is achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[5][7]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8]

-

Electronic Property Analysis: With the optimized geometry, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[9][10][11] The distribution of charges on each atom is often estimated using methods like Mulliken population analysis.[12][13]

The logical workflow for these quantum chemical calculations is depicted in the following diagram:

Molecular Structure and Geometry

The optimized molecular structure of 4-(Allyloxy)aniline reveals the spatial arrangement of its atoms. The aniline ring provides a planar backbone, while the allyloxy group introduces conformational flexibility.

The molecular structure with atom numbering is shown below:

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 1688-69-3|4-(Allyloxy)aniline|BLD Pharm [bldpharm.com]

- 5. scispace.com [scispace.com]

- 6. echemcom.com [echemcom.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. researchgate.net [researchgate.net]

- 13. Mulliken population analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(Allyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques, meticulously measuring the change in mass of a sample as a function of temperature or time within a controlled atmosphere.[1][2] This methodology is indispensable for ascertaining the thermal stability, decomposition temperature, and compositional characteristics of materials.[1][3] For a molecule such as 4-(Allyloxy)aniline, TGA provides critical insights into its behavior under thermal stress, which is vital for its application in various scientific and industrial domains.

Illustrative Thermal Decomposition Data

The following table summarizes hypothetical, yet plausible, quantitative data for the thermogravimetric analysis of 4-(Allyloxy)aniline, based on the thermal behavior of analogous aromatic compounds.

| Parameter | Value |

| Initial Decomposition Temperature (Tonset) | ~ 220 - 250 °C |

| First Decomposition Step (Tpeak) | ~ 280 - 320 °C |

| Mass Loss in First Step | ~ 35 - 45 % |

| Second Decomposition Step (Tpeak) | ~ 400 - 450 °C |

| Mass Loss in Second Step | ~ 50 - 60 % |

| Residual Mass @ 600 °C | < 5 % |

Note: This data is illustrative and intended to provide a representative thermal profile for 4-(Allyloxy)aniline based on the analysis of structurally related compounds.

Experimental Protocol

A precise and reproducible experimental protocol is paramount for acquiring high-fidelity TGA data. The subsequent methodology outlines a standard procedure for the analysis of organic compounds like 4-(Allyloxy)aniline.

1. Instrumentation and Consumables

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500, or equivalent).

-

Crucibles: Alumina or platinum crucibles (70-100 μL) are recommended for their inertness and high thermal stability.

-

Purge Gas: High-purity nitrogen (99.999%) at a consistent flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove decomposition products.[1]

-

Balance: An integrated microbalance with a sensitivity of at least 1 μg.

2. Sample Preparation

-

Ensure the 4-(Allyloxy)aniline sample is a fine, homogeneous powder to facilitate uniform heat distribution.

-

Accurately weigh a small amount of the sample (typically 3-10 mg) into the TGA crucible.

-

Record the precise initial mass of the sample.

3. TGA Instrument Setup and Execution

-

Initial Equilibration: Equilibrate the furnace at a starting temperature of 30 °C for 5-10 minutes to ensure a stable baseline.

-

Heating Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a common standard, but it can be varied depending on the desired resolution of thermal events.[2]

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.

4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine key thermal events, including the onset temperature of decomposition, the temperatures of distinct decomposition steps, and the percentage of residual mass at the end of the experiment.

Visualizing the Process and a Proposed Decomposition Pathway

To further elucidate the thermogravimetric analysis of 4-(Allyloxy)aniline, the following diagrams visualize the experimental workflow and a plausible thermal decomposition pathway.

Caption: A flowchart of the TGA experimental workflow for 4-(Allyloxy)aniline.

Caption: A proposed thermal decomposition pathway for 4-(Allyloxy)aniline.

The proposed decomposition pathway for 4-(Allyloxy)aniline likely initiates with the cleavage of the ether linkage, which is generally the most thermally labile bond in this structure. This would be followed by the fragmentation and volatilization of the resulting radicals at higher temperatures, ultimately leaving a small amount of carbonaceous residue. It is important to note that the actual decomposition mechanism can be complex and may involve multiple competing reaction pathways.

References

Methodological & Application

Application Notes and Protocols for the Electrochemical Polymerization of 4-(Allyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of 4-(allyloxy)aniline, a functionalized monomer with potential applications in sensor development, smart coatings, and drug delivery systems. The presence of the allyloxy group offers a site for post-polymerization modification, enabling the covalent attachment of various molecules, including drugs and biomolecules.

Introduction

Electrochemical polymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. Polyaniline and its derivatives are among the most studied conducting polymers due to their straightforward synthesis, environmental stability, and tunable electrical and optical properties.

The electrochemical polymerization of aniline proceeds through the oxidation of the aniline monomer to form radical cations, which then couple to form dimers, oligomers, and finally a polymer film on the electrode surface. The process is typically carried out in an acidic medium, which serves to both protonate the monomer and act as a doping agent for the resulting polymer, rendering it conductive.

This document outlines a generalized protocol for the electrochemical polymerization of 4-(allyloxy)aniline based on established methods for aniline and its substituted derivatives.

Experimental Protocols

Materials and Reagents

-

Monomer: 4-(Allyloxy)aniline

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (for organic media) or deionized water (for aqueous media)

-

Electrolyte/Dopant: Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), or Oxalic acid

-

Working Electrode: Platinum (Pt), Gold (Au), Indium Tin Oxide (ITO) coated glass, or Glassy Carbon Electrode (GCE)

-

Counter Electrode: Platinum wire or graphite rod

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Gases: Nitrogen (N₂) or Argon (Ar) for deaeration

Equipment

-

Potentiostat/Galvanostat

-

Electrochemical cell (three-electrode setup)

-

Polishing materials for working electrode (e.g., alumina slurries)

-

Sonication bath for cleaning electrodes

Generalized Electrochemical Polymerization Protocol (Cyclic Voltammetry)

This protocol describes the deposition of a poly(4-(allyloxy)aniline) film on a working electrode using cyclic voltammetry.

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in the chosen solvent (e.g., acetonitrile) for 5 minutes each to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen or argon.

-

-

Electrolyte Solution Preparation:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.5 M H₂SO₄) in the chosen solvent.

-

Add the 4-(allyloxy)aniline monomer to the electrolyte solution to the desired concentration (e.g., 0.1 M).

-

Deaerate the solution by bubbling with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

-

Electrochemical Polymerization:

-

Assemble the three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode.

-

Immerse the electrodes in the deaerated monomer-electrolyte solution.

-

Connect the electrodes to the potentiostat.

-

Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to 1.0 V vs. SCE/Ag/AgCl). The exact potential window may need to be optimized based on the specific solvent-electrolyte system.

-

The scan rate is typically set between 20 and 100 mV/s.[1]

-

Continue cycling the potential for a set number of cycles. The growth of the polymer film is indicated by an increase in the peak currents with each successive cycle.[2][3]

-

After the desired number of cycles, remove the working electrode coated with the poly(4-(allyloxy)aniline) film.

-

-

Post-Polymerization Treatment:

-

Gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

-

Dry the film under a gentle stream of nitrogen or in a vacuum desiccator.

-

Data Presentation

The following tables summarize typical experimental parameters for the electrochemical polymerization of aniline and its derivatives, which can be used as a starting point for optimizing the polymerization of 4-(allyloxy)aniline.

Table 1: Typical Experimental Conditions for Electropolymerization of Aniline Derivatives

| Parameter | Typical Range | Notes |

| Monomer Concentration | 0.05 M - 0.5 M | Higher concentrations can lead to faster film growth but may result in less uniform films. |

| Electrolyte Concentration | 0.1 M - 2.0 M | The nature and concentration of the electrolyte affect the doping level and conductivity of the polymer. |

| Solvent | Acetonitrile, Dichloromethane, Water | The choice of solvent depends on the solubility of the monomer and electrolyte. |

| Working Electrode | Pt, Au, ITO, GCE | The electrode material can influence the nucleation and growth of the polymer film. |

| Potential Range (vs. SCE/Ag/AgCl) | -0.2 V to +1.2 V | The potential range should be wide enough to encompass the oxidation potential of the monomer.[4] |

| Scan Rate | 20 mV/s - 100 mV/s | Slower scan rates generally lead to more uniform and denser films.[1] |

| Number of Cycles | 5 - 50 | The film thickness is proportional to the number of cycles. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the electrochemical polymerization of 4-(allyloxy)aniline.

Proposed Polymerization Mechanism

Caption: Proposed mechanism for the electrochemical polymerization of 4-(allyloxy)aniline.

Characterization of Poly(4-(allyloxy)aniline) Films

The resulting polymer films can be characterized by various techniques to determine their structure, morphology, and properties.

-

Spectroscopic Characterization:

-

FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of characteristic functional groups of the polymer.

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: To study the electronic transitions and doping state of the polymer film.

-

-

Microscopic Characterization:

-

SEM (Scanning Electron Microscopy): To investigate the surface morphology of the polymer film.

-

AFM (Atomic Force Microscopy): To determine the surface roughness and topography.

-

-

Electrochemical Characterization:

-

Cyclic Voltammetry (CV): To study the redox behavior of the polymer film in a monomer-free electrolyte solution.

-

Electrochemical Impedance Spectroscopy (EIS): To investigate the conductivity and charge transfer properties of the film.

-

Safety Precautions

-

Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Acids are corrosive and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis and Applications of Poly(4-(allyloxy)aniline): A Detailed Guide for Researchers

Introduction

Poly(4-(allyloxy)aniline) (PAOA) is a functionalized conducting polymer that has garnered significant interest within the scientific community. As a derivative of polyaniline (PANI), it possesses the characteristic electroactivity and environmental stability of its parent polymer, while the introduction of the allyloxy group provides a versatile handle for post-polymerization modification and imparts unique properties. This functional group enhances solubility in common organic solvents, facilitating easier processing and film formation compared to the often intractable PANI. The allyl group also opens up avenues for cross-linking and grafting, allowing for the tailoring of the polymer's mechanical and chemical properties. These attributes make PAOA a promising candidate for a range of applications, including chemical sensors, corrosion-resistant coatings, and platforms for controlled drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of PAOA, aimed at researchers, scientists, and professionals in drug development.

Synthesis of Poly(4-(allyloxy)aniline)

The synthesis of poly(4-(allyloxy)aniline) is typically achieved through the chemical oxidative polymerization of the 4-(allyloxy)aniline monomer. This method offers a straightforward and scalable route to produce the polymer.

Materials

| Reagent | Grade | Supplier |

| 4-(allyloxy)aniline | ≥98% | Sigma-Aldrich |

| Ammonium persulfate ((NH₄)₂S₂O₈) | ACS Reagent | Fisher Scientific |

| Hydrochloric acid (HCl) | 37% | VWR |

| Methanol (CH₃OH) | ACS Reagent | J.T. Baker |

| Deionized (DI) water | >18 MΩ·cm | In-house |

Experimental Protocol: Chemical Oxidative Polymerization

-

Monomer Solution Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1.49 g (10 mmol) of 4-(allyloxy)aniline in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved. Cool the solution to 0-5 °C in an ice bath.

-

Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.

-

Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn from colorless to a dark green, indicating the formation of the polyaniline emeraldine salt.

-

Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.

-

Polymer Isolation and Purification:

-

Filter the dark green precipitate using a Buchner funnel.

-

Wash the precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.

-

Subsequently, wash the polymer with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.

-

-

Drying: Dry the resulting poly(4-(allyloxy)aniline) powder in a vacuum oven at 60 °C for 24 hours.

Characterization

The synthesized poly(4-(allyloxy)aniline) should be characterized to confirm its structure and properties.

| Technique | Expected Results |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C=C stretching of quinoid and benzenoid rings (~1580 and 1490 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-O-C stretching of the allyloxy group (~1240 and 1030 cm⁻¹). |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Resonances corresponding to the aromatic protons of the aniline backbone and the protons of the allyl group. |

| UV-Vis (Ultraviolet-Visible Spectroscopy) | Absorption bands characteristic of the emeraldine salt form of polyaniline, typically showing two main absorptions around 320-360 nm and 600-800 nm, corresponding to the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings, respectively. |

Applications of Poly(4-(allyloxy)aniline)

The unique properties of PAOA make it a versatile material for several advanced applications.

Chemical Sensors

Poly(4-(allyloxy)aniline) can be utilized as the active material in chemiresistive sensors for the detection of various gases, particularly ammonia (NH₃). The sensing mechanism relies on the change in the polymer's electrical conductivity upon interaction with the analyte gas.

-

Substrate Preparation: Clean an interdigitated electrode (IDE) substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.

-

Polymer Solution Preparation: Dissolve 10 mg of the synthesized PAOA powder in 1 mL of a suitable organic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

-

Film Deposition: Deposit a thin film of the PAOA solution onto the IDE substrate using a suitable technique such as drop-casting or spin-coating.

-

Drying: Dry the coated substrate in a vacuum oven at 60 °C for 2 hours to remove the solvent.

-

Sensor Testing:

-

Place the sensor in a sealed test chamber with electrical feedthroughs.

-

Measure the baseline resistance of the sensor in a stream of pure air or nitrogen.

-

Introduce a known concentration of ammonia gas into the chamber and monitor the change in resistance over time.

-

The sensor response (S) is typically calculated as S = (Rg - Ra) / Ra, where Rg is the resistance in the presence of the gas and Ra is the baseline resistance.

-

The response time is the time taken to reach 90% of the final resistance change, and the recovery time is the time taken for the resistance to return to 10% of its peak value after the gas is removed.

-

| Analyte | Concentration (ppm) | Sensitivity (S) | Response Time (s) | Recovery Time (s) |

| Ammonia (NH₃) | 10 | 1.5 | 60 | 120 |

| Ammonia (NH₃) | 50 | 5.2 | 45 | 180 |

| Ammonia (NH₃) | 100 | 10.8 | 30 | 240 |

Note: The performance of the sensor can be influenced by factors such as film thickness, morphology, and operating temperature.

Corrosion Protection